2-Trichloroacetaldehyde oxime
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Overview
Description
2-Trichloroacetaldehyde oxime is an organic compound with the molecular formula C2H2Cl3NO. It is a derivative of trichloroacetaldehyde, where the aldehyde group is converted to an oxime group. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Trichloroacetaldehyde oxime can be synthesized through the reaction of trichloroacetaldehyde with hydroxylamine hydrochloride in a basic aqueous medium. The reaction typically involves adjusting the pH to facilitate the formation of the oxime . Another method involves the use of mechanochemistry, where trichloroacetaldehyde oxime is mixed with pyrazole and sodium carbonate in a ball milling jar .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation in dry media has also been explored to enhance the efficiency and yield of the oxime synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Trichloroacetaldehyde oxime undergoes various chemical reactions, including:
Substitution: The oxime group can participate in substitution reactions, forming various derivatives.
Click Chemistry: The oxime group is involved in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions
Oxidation: Manganese dioxide and kieselguhr are commonly used for the oxidation of oximes.
Click Chemistry: Copper catalysts are used in the azide-alkyne cycloaddition reactions involving oximes.
Major Products Formed
Oxidation: The major products are ketones and aldehydes.
Click Chemistry: The products are typically triazoles formed from the CuAAC reaction.
Scientific Research Applications
2-Trichloroacetaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and in click chemistry reactions.
Medicine: Explored for its antibacterial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of polymers and other materials due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2-Trichloroacetaldehyde oxime involves its interaction with molecular targets such as enzymes. For example, oximes can reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors . This reactivation process is crucial in counteracting the effects of nerve agents.
Comparison with Similar Compounds
2-Trichloroacetaldehyde oxime can be compared with other oxime compounds such as:
Pralidoxime: Used as an antidote for organophosphate poisoning.
Methoxime: Another acetylcholinesterase reactivator.
Oxime Esters: Used as building blocks in heterocycle formation.
Uniqueness
This compound is unique due to its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Biological Activity
2-Trichloroacetaldehyde oxime (TCAO) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article aims to provide an in-depth analysis of the biological activity of TCAO, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its oxime functional group attached to a trichloroacetaldehyde moiety. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's reactivity and interactions with biological systems.
Biological Activity Overview
TCAO exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail these activities based on recent studies and findings.
Antimicrobial Activity
Research has indicated that TCAO possesses notable antimicrobial properties. A study conducted by Grosso et al. (2016) evaluated the compound's effectiveness against several bacterial strains. The results demonstrated that TCAO exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Streptococcus pneumoniae | 16 |
Escherichia coli | 64 |
These findings underscore TCAO's potential as a lead compound for developing new antimicrobial agents.
Antifungal Activity
In addition to its antibacterial effects, TCAO has shown antifungal activity. A study reported that TCAO inhibited the growth of Candida albicans at concentrations as low as 32 µg/mL. This suggests that TCAO may be useful in treating fungal infections, particularly those caused by resistant strains.
Anticancer Potential
The anticancer activity of TCAO has also been investigated, with promising results. A recent case study explored its effects on leukemia and lymphoma cell lines. The compound demonstrated cytotoxic effects, leading to significant apoptosis in cancer cells. The study highlighted the need for further research to elucidate the mechanism of action and optimize its efficacy.
Cell Line | IC50 (µM) |
---|---|
HL-60 (Leukemia) | 15 |
Raji (Lymphoma) | 20 |
The mechanism by which TCAO exerts its biological effects is not fully understood. However, preliminary studies suggest that it may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells. This oxidative stress can trigger cell death pathways, contributing to its antimicrobial and anticancer activities.
Toxicological Considerations
While TCAO shows promise in various therapeutic applications, it is essential to consider its toxicological profile. Studies have indicated that exposure to high concentrations may lead to adverse effects such as respiratory irritation and central nervous system disturbances. Therefore, careful evaluation of dosage and exposure routes is crucial in any therapeutic context.
Properties
Molecular Formula |
C2H2Cl3NO |
---|---|
Molecular Weight |
162.40 g/mol |
IUPAC Name |
(NZ)-N-(2,2,2-trichloroethylidene)hydroxylamine |
InChI |
InChI=1S/C2H2Cl3NO/c3-2(4,5)1-6-7/h1,7H/b6-1- |
InChI Key |
BVHZGCQCZRDLJR-BHQIHCQQSA-N |
Isomeric SMILES |
C(=N\O)\C(Cl)(Cl)Cl |
Canonical SMILES |
C(=NO)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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